N'-(1-Benzyl-4-piperidinylidene)-2-hydroxybenzohydrazide
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Overview
Description
N’-(1-Benzyl-4-piperidinylidene)-2-hydroxybenzohydrazide is a chemical compound with the molecular formula C19H21N3O It is known for its unique structure, which includes a benzyl group attached to a piperidine ring, and a hydrazide group linked to a hydroxybenzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(1-Benzyl-4-piperidinylidene)-2-hydroxybenzohydrazide typically involves the condensation of 1-benzylpiperidine-4-carboxaldehyde with 2-hydroxybenzohydrazide. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified through recrystallization.
Industrial Production Methods
While specific industrial production methods for N’-(1-Benzyl-4-piperidinylidene)-2-hydroxybenzohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N’-(1-Benzyl-4-piperidinylidene)-2-hydroxybenzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazide group to an amine.
Substitution: The benzyl and piperidine groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can lead to various substituted derivatives of the original compound.
Scientific Research Applications
N’-(1-Benzyl-4-piperidinylidene)-2-hydroxybenzohydrazide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials and as an intermediate in the synthesis of other chemical compounds.
Mechanism of Action
The mechanism of action of N’-(1-Benzyl-4-piperidinylidene)-2-hydroxybenzohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease processes, thereby exerting therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- N’-(1-Benzyl-4-piperidinylidene)-3,4-dimethoxybenzohydrazide
- N’-(1-Benzyl-4-piperidinylidene)-4-chlorobenzohydrazide
- N’-(1-Benzyl-4-piperidinylidene)acetohydrazide
Uniqueness
N’-(1-Benzyl-4-piperidinylidene)-2-hydroxybenzohydrazide is unique due to its specific structural features, such as the presence of a hydroxy group on the benzene ring. This structural difference can influence its reactivity and biological activity, making it distinct from similar compounds.
Properties
CAS No. |
329791-04-0 |
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Molecular Formula |
C19H21N3O2 |
Molecular Weight |
323.4 g/mol |
IUPAC Name |
N-[(1-benzylpiperidin-4-ylidene)amino]-2-hydroxybenzamide |
InChI |
InChI=1S/C19H21N3O2/c23-18-9-5-4-8-17(18)19(24)21-20-16-10-12-22(13-11-16)14-15-6-2-1-3-7-15/h1-9,23H,10-14H2,(H,21,24) |
InChI Key |
NZSVQKHLRHRKKI-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1=NNC(=O)C2=CC=CC=C2O)CC3=CC=CC=C3 |
solubility |
27.8 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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